molecular formula C14H8Cl2F4O2S B12863920 4-Chloro-2,6-difluorophenylmethylsulfone

4-Chloro-2,6-difluorophenylmethylsulfone

Cat. No.: B12863920
M. Wt: 387.2 g/mol
InChI Key: DVEDLGZEKCACIJ-UHFFFAOYSA-N
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Description

4-Chloro-2,6-difluorophenylmethylsulfone: is a chemical compound with the molecular formula C7H5ClF2O2S and a molecular weight of 226.63 g/mol It is characterized by the presence of a sulfone group attached to a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6-difluorophenylmethylsulfone typically involves the reaction of 4-chloro-2,6-difluorobenzene with a sulfonylating agent under controlled conditions. One common method includes the use of sulfonyl chlorides in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,6-difluorophenylmethylsulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-difluorophenylmethylsulfone involves its interaction with specific molecular targets. The sulfone group can participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes and proteins. The exact molecular targets and pathways are subject to ongoing research, but the compound’s unique structure allows it to interact with a wide range of biological molecules .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2,6-difluorophenylmethylsulfone is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric effects. These substitutions enhance its reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C14H8Cl2F4O2S

Molecular Weight

387.2 g/mol

IUPAC Name

5-chloro-2-[(4-chloro-2,6-difluorophenyl)methylsulfonylmethyl]-1,3-difluorobenzene

InChI

InChI=1S/C14H8Cl2F4O2S/c15-7-1-11(17)9(12(18)2-7)5-23(21,22)6-10-13(19)3-8(16)4-14(10)20/h1-4H,5-6H2

InChI Key

DVEDLGZEKCACIJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CS(=O)(=O)CC2=C(C=C(C=C2F)Cl)F)F)Cl

Origin of Product

United States

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